N-[(3β,7α)-7-Hydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt
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Overview
Description
N-[(3β,7α)-7-Hydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt is a complex organic compound with significant biochemical and pharmacological properties. This compound is derived from cholesterol and is characterized by its unique structure, which includes a sulfooxy group and a glycine moiety. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3β,7α)-7-Hydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt typically involves multiple steps, starting from cholesterol. The process includes oxidation, sulfonation, and glycine conjugation. The oxidation step converts cholesterol to 7-hydroxycholesterol, followed by sulfonation to introduce the sulfooxy group. Finally, the glycine moiety is attached through a conjugation reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to prevent any degradation or side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(3β,7α)-7-Hydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to hydroxyl groups.
Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated, sulfonated, and glycine-conjugated derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
N-[(3β,7α)-7-Hydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt is widely used in scientific research due to its diverse applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Medicine: It has potential therapeutic applications in treating metabolic disorders and inflammatory diseases.
Industry: The compound is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of N-[(3β,7α)-7-Hydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors and enzymes, modulating their activity and influencing various biochemical processes. It plays a role in regulating cholesterol metabolism, inflammation, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: Another bile acid with similar structural features but different biological activities.
Taurocholic Acid: A bile acid conjugated with taurine instead of glycine.
Glycocholic Acid: Similar to N-[(3β,7α)-7-Hydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt but lacks the sulfooxy group.
Uniqueness
This compound is unique due to its sulfooxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on sulfonation reactions and their biological implications.
Properties
CAS No. |
1638974-20-5 |
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Molecular Formula |
C₂₄H₃₀D₅NNa₂O₈S |
Molecular Weight |
548.61 |
Synonyms |
N-[(3β,7α)-7-Hydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine |
Origin of Product |
United States |
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